molecular formula C22H24N2O3S B2563371 (Z)-2-((4-butylphenyl)amino)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one CAS No. 857494-46-3

(Z)-2-((4-butylphenyl)amino)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one

Cat. No. B2563371
CAS RN: 857494-46-3
M. Wt: 396.51
InChI Key: IQUFDPXHGNYXTO-ZHZULCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-((4-butylphenyl)amino)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one, also known as Morinamide, is a synthetic compound that has been extensively studied for its potential therapeutic applications. Morinamide belongs to the class of thiazolone derivatives and has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Scientific Research Applications

Potential in Medicinal Chemistry

Thiazole derivatives, including compounds with structures similar to the one , have been extensively studied for their diverse biological activities. For instance, a study on Schiff bases derived from 1,3,4-thiadiazole compounds revealed significant biological properties, including antimicrobial activity and DNA protective ability against oxidative damage. These compounds demonstrated cytotoxicity against cancer cell lines, suggesting their potential in chemotherapy strategies with minimal side effects (Gür et al., 2020).

Another study focused on the synthesis of zinc phthalocyanines substituted with Schiff base groups containing a thiazole derivative, highlighting their high singlet oxygen quantum yield. These compounds showed promise as Type II photosensitizers for photodynamic therapy in cancer treatment, demonstrating their ability to generate reactive oxygen species necessary for inducing cell death in tumor cells (Pişkin et al., 2020).

Materials Science and Catalysis

In materials science, thiazole derivatives have been explored for their unique properties. For example, a study on the 3,4-dimethoxybenzyl moiety as a new N-protecting group for 1,2-thiazetidine 1,1-dioxides showed that these groups could be smoothly eliminated, suggesting applications in synthetic chemistry and materials development (Grunder-Klotz & Ehrhardt, 1991).

Furthermore, Schiff bases containing thiazole rings have been synthesized and evaluated for antimicrobial activities, indicating their potential use in developing new antimicrobial agents (Gupta et al., 2013). These compounds have shown effectiveness against various bacterial and fungal strains, underscoring the versatility of thiazole derivatives in pharmaceutical applications.

properties

IUPAC Name

(5Z)-2-(4-butylphenyl)imino-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S/c1-4-5-6-15-7-10-17(11-8-15)23-22-24-21(25)20(28-22)14-16-9-12-18(26-2)19(13-16)27-3/h7-14H,4-6H2,1-3H3,(H,23,24,25)/b20-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQUFDPXHGNYXTO-ZHZULCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC(=C(C=C3)OC)OC)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=CC=C(C=C1)N=C2NC(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-((4-butylphenyl)amino)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one

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